Cas no 1281964-02-0 (2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine is a specialized aziridine derivative featuring a bromomethyl substituent and a 4-methoxybenzyl group. This compound is of interest in synthetic organic chemistry due to its reactive aziridine ring, which serves as a versatile intermediate for ring-opening reactions and functionalization. The presence of the bromomethyl group enhances its utility in nucleophilic substitution reactions, while the 4-methoxybenzyl moiety offers potential for further derivatization. Its structural features make it valuable for constructing complex heterocycles or as a precursor in pharmaceutical and agrochemical research. Careful handling is advised due to the reactivity of both the aziridine and bromomethyl functionalities.
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine structure
1281964-02-0 structure
商品名:2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
CAS番号:1281964-02-0
MF:C12H16BrNO
メガワット:270.165542602539
MDL:MFCD31735570
CID:4566436

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
    • MDL: MFCD31735570
    • インチ: 1S/C12H16BrNO/c1-12(8-13)9-14(12)7-10-3-5-11(15-2)6-4-10/h3-6H,7-9H2,1-2H3
    • InChIKey: GWZBGTBZXJLPDO-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(OC)C=C2)CC1(CBr)C

計算された属性

  • せいみつぶんしりょう: 269.042
  • どういたいしつりょう: 269.042
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.2A^2

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D778986-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 95%
1g
$990 2024-07-20
Chemenu
CM774930-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 95%+
1g
$1417 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1577327-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 98%
1g
¥11900.00 2024-08-09
eNovation Chemicals LLC
D778986-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 95%
1g
$990 2025-02-25
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY246812-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 ≥95%
1g
¥8500.00 2024-07-09
eNovation Chemicals LLC
D778986-1g
2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine
1281964-02-0 95%
1g
$990 2025-02-21

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine 関連文献

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridineに関する追加情報

Introduction to 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine (CAS No. 1281964-02-0) and Its Applications in Modern Chemical Biology

2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine, with the chemical identifier CAS No. 1281964-02-0, is a highly versatile and reactive intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of aziridine derivatives, which are known for their unique reactivity and utility in constructing complex molecular architectures. The presence of both a bromomethyl group and a 4-methoxybenzyl substituent makes this molecule particularly valuable for various synthetic applications, including the development of novel bioactive molecules.

The bromomethyl moiety in 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine serves as a powerful electrophile, enabling nucleophilic substitution reactions that are pivotal in drug discovery and molecular labeling. This feature allows for the facile introduction of diverse functional groups, making it an indispensable tool for medicinal chemists. Additionally, the 4-methoxybenzyl group provides steric and electronic modulation, influencing the reactivity and selectivity of the molecule. Such structural features are often exploited to enhance binding affinity and reduce off-target effects in drug candidates.

In recent years, there has been a surge in research focused on aziridine derivatives due to their ability to undergo cycloaddition reactions with various nucleophiles, leading to the formation of stable five-membered rings. These cyclic intermediates are particularly useful in the synthesis of peptidomimetics and other biologically relevant scaffolds. The methylaziridine core in 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine is particularly well-suited for such transformations, offering a high degree of functionalization while maintaining structural integrity.

One of the most compelling applications of this compound is in the field of protein labeling and modification. Aziridine-based reagents have been extensively used to covalently attach probes or functional groups to specific amino acid residues in proteins, enabling detailed structural and dynamic studies. The reactivity of the bromomethyl group allows for selective labeling at nucleophilic sites such as cysteine thiols or tyrosine hydroxyls, while the presence of the 4-methoxybenzyl group can be tailored for specific biochemical assays. This dual functionality makes 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine an invaluable asset in proteomics and enzyme engineering.

The pharmaceutical industry has also recognized the potential of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine as a key intermediate in drug development. Its ability to undergo facile cross-coupling reactions with boronic acids, halides, and other electrophiles has been leveraged in the synthesis of complex heterocyclic compounds. These heterocycles are often found in active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties. For instance, recent studies have demonstrated its utility in constructing indole derivatives, which are known for their broad spectrum of biological activities.

Advances in synthetic methodologies have further expanded the applications of this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, have enabled the introduction of sophisticated functional groups with high efficiency and selectivity. Additionally, photoredox catalysis has been employed to access novel derivatives through controlled oxidation or reduction processes. These innovations have not only streamlined synthetic routes but also opened up new avenues for exploring structure-activity relationships (SAR) in drug discovery.

The role of computational chemistry in optimizing the use of 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal reaction conditions. By integrating experimental data with computational insights, researchers can design more efficient synthetic strategies and minimize unwanted side products. This synergy between experimental chemistry and computational methods has significantly accelerated the development pipeline for novel bioactive molecules.

In conclusion, 2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine (CAS No. 1281964-02-0) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for constructing complex molecular architectures, protein labeling, and drug development. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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